BenchChemオンラインストアへようこそ!

17-Ethynylestradiol cyclopentyl ether

Estrogen receptor Prodrug Binding assay

Select 17-Ethynylestradiol cyclopentyl ether (Quinestrol) when your protocol demands sustained, pump‑free estrogen exposure. The C3‑cyclopentyl ether confers lymphatic uptake and adipose‑tissue sequestration, delivering a terminal half‑life >120 h—enabling once‑monthly dosing in contraceptive models and weeks‑long stable exposure in rodents. With 1,000–10,000‑fold lower intrinsic ER binding than ethinylestradiol, it provides an exceptionally clean system for dissecting prodrug activation, lymphatic absorption, and adipose reservoir dynamics. Its distinct logP (5.3–6.67) ensures baseline LC‑MS/MS separation from ethinylestradiol and mestranol, making it an indispensable reference standard.

Molecular Formula C25H32O2
Molecular Weight 364.5 g/mol
Cat. No. B11930592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ethynylestradiol cyclopentyl ether
Molecular FormulaC25H32O2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
InChIInChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3
InChIKeyPWZUUYSISTUNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Ethynylestradiol Cyclopentyl Ether (Quinestrol) for Research and Industrial Procurement: A Baseline Overview of a Long-Acting Prodrug Estrogen


17-Ethynylestradiol cyclopentyl ether, also referred to as Quinestrol or ethinylestradiol 3-cyclopentyl ether (EE2CPE), is a synthetic steroidal estrogen and a prodrug of ethinylestradiol [1]. It is derived from ethinylestradiol through the addition of a cyclopentyl ether group at the C3 position, a modification that enhances lipophilicity and extends its biological half-life [2]. This compound is not intrinsically active but is metabolized in vivo to release ethinylestradiol, the active estrogenic moiety [1]. Its primary applications have included menopausal hormone therapy, hormonal contraception, and the treatment of hormone-dependent cancers [3].

Why 17-Ethynylestradiol Cyclopentyl Ether Cannot Be Casually Replaced by Ethinylestradiol or Mestranol


Substituting 17-Ethynylestradiol cyclopentyl ether with ethinylestradiol or mestranol in a research or industrial protocol introduces fundamental changes in experimental outcomes. The cyclopentyl ether group of quinestrol confers a unique pharmacokinetic profile characterized by lymphatic absorption, extensive adipose tissue sequestration, and a dramatically extended half-life exceeding 120 hours, which is not observed with ethinylestradiol [1]. In vitro studies demonstrate that quinestrol itself has negligible intrinsic estrogen receptor binding capacity compared to its active metabolite ethinylestradiol, with a relative binding affinity reduction of approximately 1000- to 10,000-fold [2]. Moreover, the slow metabolic conversion and prolonged receptor occupancy of quinestrol produce a distinct temporal pattern of estrogenic signaling that is not replicable by direct administration of ethinylestradiol [3]. This pharmacological distinction is critical for studies involving sustained hormone exposure, long-term receptor dynamics, or environmental fate assessments.

Quantitative Differentiation of 17-Ethynylestradiol Cyclopentyl Ether Against Comparators: An Evidence-Based Selection Guide


Evidence Item 1: Quinestrol Exhibits 1000- to 10,000-Fold Lower In Vitro Estrogen Receptor Competition Compared to Ethinylestradiol, Confirming Its Prodrug Nature

In an in vitro competitive binding assay using immature rat uterine horns and tritiated estradiol-17β, intact quinestrol exhibited negligible competition for estrogen receptors. Quantitatively, the effect of quinestrol was duplicated by a concentration of ethinylestradiol that was 10⁻³ to 10⁻⁴ (1/1000 to 1/10,000) that of quinestrol [1]. This indicates that the intrinsic receptor binding affinity of the prodrug is three to four orders of magnitude lower than that of its active metabolite ethinylestradiol. Furthermore, while ethinylestradiol decreased estradiol-17β uptake starting at 30 minutes, quinestrol did not decrease uptake until 120 minutes or later, confirming its delayed onset of action [1]. Mestranol (ethinylestradiol 3-methyl ether), another related estrogen ether prodrug, was much more effective than quinestrol in decreasing estradiol-17β uptake under the same conditions [1].

Estrogen receptor Prodrug Binding assay Pharmacodynamics

Evidence Item 2: Quinestrol Demonstrates a Terminal Half-Life Exceeding 120 Hours, Enabling Once-Weekly to Once-Monthly Dosing

Quinestrol possesses a terminal half-life exceeding 120 hours (5 days), which is substantially longer than that of ethinylestradiol [1]. This extended half-life is attributed to the enhanced lipophilicity conferred by the cyclopentyl ether group (logP approximately 5.3-6.67 depending on measurement method) [2], which promotes extensive storage in adipose tissue and gradual systemic release [3]. As a consequence of this prolonged half-life, quinestrol is reported to be two to three times as potent as ethinylestradiol on a weight basis when considering overall estrogenic effect over time [1]. Clinically, this pharmacokinetic profile enables dosing intervals of once per week to once per month, in contrast to the daily dosing required for ethinylestradiol [1][3].

Pharmacokinetics Half-life Lipophilicity Sustained release

Evidence Item 3: The Cyclopentyl Ether Modification Dramatically Increases Lipophilicity (logP 5.3-6.67) Relative to Ethinylestradiol, Dictating Distinct Formulation and Disposition Characteristics

The cyclopentyl ether group at the C3 position of quinestrol significantly increases its lipophilicity compared to ethinylestradiol. Multiple sources report calculated or measured logP values for quinestrol ranging from 5.3 (ALogP) to 6.67 [1][2]. This represents a substantial increase in hydrophobicity relative to ethinylestradiol, which has a logP of approximately 3.67 [3]. This physicochemical difference directly influences the compound's solubility profile, with quinestrol being practically insoluble in water but soluble in organic solvents such as ethanol, acetone, ethyl acetate, and chloroform [4].

Physicochemical properties Lipophilicity logP Solubility

Evidence Item 4: Quinestrol Exhibits a Hydrolysis Half-Life of 316.6 Days at pH 7 and 25°C, Demonstrating High Aqueous Stability

In buffered aqueous solutions at pH 7 and 25°C, quinestrol demonstrates a hydrolysis half-life of 316.6 days, indicating remarkable chemical stability under neutral environmental conditions [1]. Under the same conditions (pH 7, 25°C), levonorgestrel, another synthetic steroid hormone, exhibited a longer hydrolysis half-life of 732.5 days, while quinestrol showed accelerated hydrolysis in both acidic and alkaline conditions relative to neutral pH [1]. Specifically, quinestrol degradation half-lives were reduced to 1.04 hours at pH 4.0 and 1.47 hours at pH 5.0, indicating pH-dependent hydrolytic lability under acidic conditions [2].

Environmental fate Hydrolysis Stability Degradation

Targeted Research and Industrial Applications for 17-Ethynylestradiol Cyclopentyl Ether Based on Differentiated Properties


Sustained-Release Estrogenic Stimulation in Chronic In Vivo Models

Investigators requiring prolonged, stable estrogen exposure in rodent or other animal models should prioritize quinestrol over ethinylestradiol. The compound's terminal half-life exceeding 120 hours, driven by adipose tissue sequestration and gradual release of active ethinylestradiol [1][2], eliminates the need for daily dosing or osmotic pump implantation. This property has been leveraged in contraceptive studies where once-monthly oral administration provided effective ovulation suppression across thousands of cycles in clinical settings [3], and in wildlife fertility control applications using quinestrol-levonorgestrel combinations . The predictable prodrug conversion kinetics also make quinestrol suitable for investigating the temporal dynamics of estrogen receptor activation and downstream gene expression.

Prodrug Metabolism and Metabolic Activation Studies

The well-characterized prodrug nature of quinestrol—confirmed by in vitro receptor competition assays showing 1000- to 10,000-fold lower intrinsic activity compared to ethinylestradiol [1]—positions it as an ideal tool compound for studying esterase/etherase-mediated prodrug activation, lymphatic drug absorption pathways, and the role of adipose tissue as a drug reservoir. Unlike mestranol, another estrogen ether prodrug that exhibits greater intrinsic activity in similar assays [1], quinestrol provides a cleaner system for isolating the contribution of metabolic activation to overall pharmacological effect.

Environmental Fate and Endocrine Disruption Research

Environmental scientists studying the persistence and ecological impact of synthetic estrogens should select quinestrol based on its defined hydrolysis and degradation kinetics. Its hydrolysis half-life of 316.6 days at neutral pH and 25°C [1] establishes a benchmark for aqueous stability, while its accelerated degradation under acidic conditions (half-life of 1.04 hours at pH 4.0) [2] informs pH-dependent environmental fate predictions. The compound's high lipophilicity (logP 5.3-6.67) [3] also predicts strong partitioning to sediments and biota, making it a relevant model compound for studying the environmental behavior of lipophilic endocrine-disrupting chemicals.

Analytical Method Development and Validation Requiring Lipophilic Estrogen Standards

Analytical chemists developing or validating LC-MS/MS, GC-MS, or HPLC methods for estrogen detection in biological matrices or environmental samples require quinestrol as a distinct reference standard. Its unique retention characteristics—dictated by a logP of 5.3-6.67 [1]—provide clear chromatographic separation from ethinylestradiol (logP ~3.67) and mestranol, facilitating unambiguous peak identification and quantification. The compound's well-documented UV absorption properties and stability profile further support its use in method validation protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Ethynylestradiol cyclopentyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.